2-Bromo-1-ethyl-4-methoxybenzene
Overview
Description
2-Bromo-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of ethyl methoxybenzene, featuring a bromine atom at the second position, an ethyl group at the first position, and a methoxy group at the fourth position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution (EAS): One common method to synthesize this compound involves the EAS reaction. The starting material is typically anisole (methoxybenzene), which undergoes bromination to introduce the bromine atom. The reaction is carried out in the presence of bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation reaction, where anisole is first alkylated with ethyl chloride (C2H5Cl) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). Subsequent bromination introduces the bromine atom.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-ethyl-4-methoxybenzene.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1-ethyl-4-methoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-ethyl-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The substitution reaction results in the formation of a new compound with altered properties, which can have downstream effects on other biochemical pathways .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This new compound has different chemical properties and can participate in further reactions.
Biochemical Analysis
Biochemical Properties
2-Bromo-1-ethyl-4-methoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents. This compound is known to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound by introducing hydroxyl groups, making it more water-soluble and easier to excrete from the body .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The presence of this compound can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Scientific Research Applications
2-Bromo-1-ethyl-4-methoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-ethyl-1-methoxybenzene
1-Bromo-4-ethyl-2-methoxybenzene
1-Bromo-2-methoxybenzene
1-Bromo-3-methoxybenzene
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Properties
IUPAC Name |
2-bromo-1-ethyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKSXJTPSSWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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